dimethyl-1,2-oxazol-3-yl N-methylcarbamate
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Overview
Description
Dimethyl-1,2-oxazol-3-yl N-methylcarbamate is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an oxazole ring and a carbamate group.
Preparation Methods
The synthesis of dimethyl-1,2-oxazol-3-yl N-methylcarbamate typically involves the reaction of dimethyl-1,2-oxazole with N-methylcarbamic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and quality of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Dimethyl-1,2-oxazol-3-yl N-methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole carboxylic acids, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Dimethyl-1,2-oxazol-3-yl N-methylcarbamate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl-1,2-oxazol-3-yl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter .
The molecular targets and pathways involved in the compound’s action depend on its specific application. In medicinal chemistry, the compound may target cancer cells by interfering with cell signaling pathways, while in agricultural applications, it may act as a pesticide by disrupting the nervous system of pests .
Comparison with Similar Compounds
Dimethyl-1,2-oxazol-3-yl N-methylcarbamate can be compared with other similar compounds, such as:
Dimethyl-1,2-oxazol-3-yl N-ethylcarbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Dimethyl-1,2-oxazol-3-yl N-propylcarbamate: This compound has a propyl group instead of a methyl group.
Dimethyl-1,2-oxazol-3-yl N-butylcarbamate: This compound has a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4,5-dimethyl-1,2-oxazol-3-yl) N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(2)12-9-6(4)11-7(10)8-3/h1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHLIHPXLVPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1OC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24240-88-8 |
Source
|
Record name | dimethyl-1,2-oxazol-3-yl N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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